Cas no 604004-23-1 (6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine)

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine Chemical and Physical Properties
Names and Identifiers
-
- 6-methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride
- 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
- 2,3,4,5-TETRAHYDRO-6-METHOXY-1H-1-BENZAZEPINE
- 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
- DTXSID90454977
- AKOS006288092
- SCHEMBL4793712
- CS-0227459
- EN300-117251
- DOBAVTLLNQMEJT-UHFFFAOYSA-N
- 604004-23-1
-
- Inchi: InChI=1S/C11H15NO/c1-13-11-7-4-6-10-9(11)5-2-3-8-12-10/h4,6-7,12H,2-3,5,8H2,1H3
- InChI Key: DOBAVTLLNQMEJT-UHFFFAOYSA-N
- SMILES: COc1cccc2NCCCCc12
Computed Properties
- Exact Mass: 177.11500
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 315.4±31.0 °C at 760 mmHg
- Flash Point: 123.7±14.3 °C
- PSA: 21.26000
- LogP: 2.58140
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-117251-2.5g |
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine |
604004-23-1 | 95% | 2.5g |
$1539.0 | 2023-02-18 | |
Chemenu | CM522724-1g |
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride |
604004-23-1 | 97% | 1g |
$761 | 2022-06-10 | |
Enamine | EN300-117251-250mg |
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine |
604004-23-1 | 95.0% | 250mg |
$389.0 | 2023-10-03 | |
1PlusChem | 1P00F8KD-100mg |
6-METHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPINE HYDROCHLORIDE |
604004-23-1 | 95% | 100mg |
$387.00 | 2024-04-22 | |
1PlusChem | 1P00F8KD-10g |
6-METHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPINE HYDROCHLORIDE |
604004-23-1 | 95% | 10g |
$4235.00 | 2024-04-22 | |
1PlusChem | 1P00F8KD-250mg |
6-METHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPINE HYDROCHLORIDE |
604004-23-1 | 95% | 250mg |
$543.00 | 2024-04-22 | |
A2B Chem LLC | AH10141-250mg |
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride |
604004-23-1 | 95% | 250mg |
$445.00 | 2024-04-19 | |
Enamine | EN300-117251-10000mg |
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine |
604004-23-1 | 95.0% | 10000mg |
$3376.0 | 2023-10-03 | |
A2B Chem LLC | AH10141-500mg |
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride |
604004-23-1 | 95% | 500mg |
$681.00 | 2024-04-19 | |
Enamine | EN300-117251-1000mg |
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine |
604004-23-1 | 95.0% | 1000mg |
$785.0 | 2023-10-03 |
6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine Related Literature
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
5. Back matter
Additional information on 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Comprehensive Analysis of 6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS No. 604004-23-1): Properties, Applications, and Research Insights
6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS No. 604004-23-1) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential biological activities. This benzazepine derivative belongs to a class of compounds known for their diverse pharmacological properties, making it a subject of interest for researchers exploring novel therapeutic agents. The presence of a methoxy group at the 6-position and the saturated tetrahydrobenzazepine core contribute to its distinct chemical behavior and interaction profiles.
In recent years, the scientific community has shown growing interest in 6-methoxy substituted benzazepines, particularly in the context of central nervous system (CNS) research. The compound's molecular structure shares similarities with several clinically relevant molecules, prompting investigations into its potential as a scaffold for drug development. Researchers have focused on understanding its structure-activity relationships, with particular emphasis on how the methoxy modification influences binding affinity and selectivity toward various biological targets.
The synthesis of CAS 604004-23-1 typically involves multi-step organic transformations, with key steps including ring formation and selective functionalization. Modern synthetic approaches emphasize green chemistry principles, aiming to improve yield and reduce environmental impact. Analytical characterization of this compound employs advanced techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy, ensuring precise identification and quality control for research applications.
Current research trends involving 6-methoxy-1-benzazepine derivatives explore their potential interactions with neurotransmitter systems. Preliminary studies suggest possible modulatory effects on certain receptor subtypes, though comprehensive pharmacological profiling remains ongoing. This aligns with broader scientific inquiries into neurologically active compounds that may offer therapeutic benefits for various conditions while maintaining favorable safety profiles.
From a chemical perspective, the tetrahydrobenzazepine core of this compound presents interesting challenges and opportunities for structural modification. Medicinal chemists are particularly interested in how variations at different positions of the ring system might influence physicochemical properties and biological activity. The methoxy group at position 6 appears to play a crucial role in determining the molecule's overall conformation and potential binding interactions.
In the context of drug discovery, 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine serves as a valuable intermediate for the development of more complex molecules. Its structural features make it amenable to various chemical transformations, allowing researchers to create diverse analogs for biological evaluation. This approach aligns with current pharmaceutical industry strategies focusing on scaffold hopping and fragment-based drug design to identify novel bioactive compounds.
The compound's stability and solubility characteristics have been subjects of formulation studies, particularly regarding its potential use in preclinical research. Scientists have investigated various salt forms and cocrystals to optimize its physicochemical properties for different experimental applications. These investigations contribute to the growing body of knowledge about benzazepine-based compounds and their behavior in biological systems.
Emerging analytical techniques have enabled more detailed studies of 604004-23-1's molecular interactions. Advanced computational modeling approaches, including molecular docking and dynamics simulations, provide insights into how this compound might interact with potential biological targets. Such in silico methods complement experimental research and help guide the design of more targeted derivatives with improved properties.
Quality control standards for 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine emphasize rigorous characterization to ensure batch-to-batch consistency in research applications. Modern analytical laboratories employ validated methods to determine purity, identify impurities, and confirm structural integrity. These quality assurance measures are critical for producing reliable research data and facilitating reproducible scientific studies.
The future research directions for CAS 604004-23-1 and related compounds appear promising, with potential applications spanning multiple therapeutic areas. Ongoing investigations continue to explore its structure-activity relationships, metabolic stability, and potential as a lead compound for further optimization. As scientific understanding of benzazepine pharmacology advances, this compound may serve as a key building block for developing new molecular entities with improved therapeutic profiles.
From a regulatory perspective, 6-methoxy-1-benzazepine derivatives are subject to standard research chemical guidelines, with proper handling and documentation procedures recommended for laboratory use. Researchers are advised to consult relevant safety data and implement appropriate precautions when working with this compound, in line with general laboratory best practices for handling organic chemicals.
In summary, 6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine (CAS No. 604004-23-1) represents an important structural class in medicinal chemistry research. Its unique combination of a methoxy-substituted aromatic ring and a saturated azepine moiety offers diverse possibilities for chemical modification and biological investigation. As research progresses, this compound may contribute to the development of novel therapeutic agents targeting various physiological pathways, reflecting the ongoing innovation in pharmaceutical science and drug discovery methodologies.
604004-23-1 (6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine) Related Products
- 27866-14-4({3-(adamantan-1-yl)methoxy-2-hydroxypropyl}(butan-2-yl)amine hydrochloride)
- 2190515-08-1(Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate)
- 2137866-78-3(1-(4-Fluorophenyl)-5-methylpyrazole-4-sulfonyl fluoride)
- 60939-26-6(3-Octanol, 1-amino-3-methyl-)
- 2111741-78-5(1-(1-methyl-1H-pyrrol-2-yl)cyclobutane-1-carbonitrile)
- 685904-18-1(5-(phenoxymethyl)furan-2-carbaldehyde)
- 219310-06-2((2S)-2-amino-3-(4-{(benzyloxy)carbonylamino}phenyl)propanoic acid hydrochloride)
- 2060049-76-3(5-amino-6-sulfamoyl-3-(trifluoromethyl)heptanoic acid)
- 1807149-84-3(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde)
- 763120-63-4({4-(piperazin-1-yl)methylphenyl}boronic acid)




